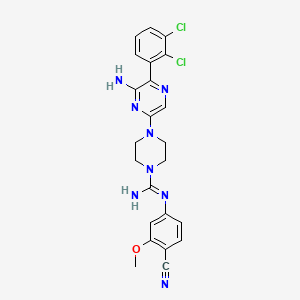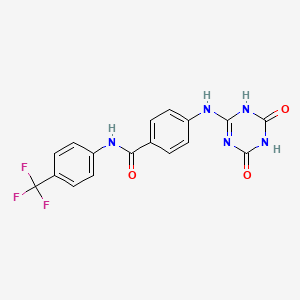
Glycyrrhizin-6'-methylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyrrhizin-6’-methylester is a naturally occurring compound isolated from the root of the licorice plant (Glycyrrhiza glabra). It is a derivative of glycyrrhizin, a triterpenoid saponin known for its sweet and licorice-like taste. Glycyrrhizin-6’-methylester is notable for its ability to form methyl glucuronate, contributing to its unique flavor profile without bitterness .
准备方法
Synthetic Routes and Reaction Conditions: Glycyrrhizin-6’-methylester can be synthesized through the methylation of glycyrrhizin. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of glycyrrhizin-6’-methylester involves the extraction of glycyrrhizin from licorice root followed by its chemical modification. The extraction process includes maceration of the root in water or ethanol, followed by purification steps such as filtration and crystallization. The extracted glycyrrhizin is then subjected to methylation to produce glycyrrhizin-6’-methylester .
化学反应分析
Types of Reactions: Glycyrrhizin-6’-methylester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can convert it back to glycyrrhizin.
Substitution: Methylation is a key substitution reaction for its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
Major Products:
Oxidation: Glycyrrhetinic acid derivatives.
Reduction: Glycyrrhizin.
Substitution: Glycyrrhizin-6’-methylester.
科学研究应用
Glycyrrhizin-6’-methylester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various glycyrrhizin derivatives.
Biology: Studied for its role in modulating biological pathways and its potential therapeutic effects.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the food industry for its sweetening properties and in cosmetics for its skin-soothing effects
作用机制
Glycyrrhizin-6’-methylester exerts its effects through several molecular mechanisms:
Anti-inflammatory: Inhibits the release of high-mobility group box 1 (HMGB1) protein, reducing inflammation.
Antiviral: Inhibits viral replication and modulates immune responses.
Anticancer: Induces apoptosis in cancer cells and inhibits tumor growth
相似化合物的比较
Glycyrrhizin: The parent compound, known for its sweet taste and medicinal properties.
Glycyrrhetinic Acid: A derivative with potent anti-inflammatory and antiviral effects.
Methyl Glycyrrhizinate: Another methylated derivative with similar applications
Uniqueness: Glycyrrhizin-6’-methylester is unique due to its specific methylation, which enhances its sweetening properties without imparting bitterness. This makes it particularly valuable in the food and cosmetic industries .
属性
分子式 |
C43H64O16 |
|---|---|
分子量 |
837.0 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(53)54)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)55-8)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,53,54)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,39+,40-,41-,42+,43+/m0/s1 |
InChI 键 |
AOBUVNAZHQBLHP-ILVQQCHOSA-N |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


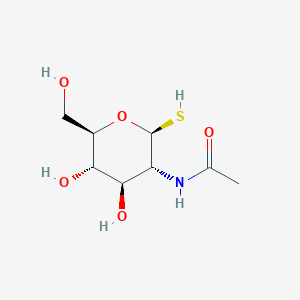
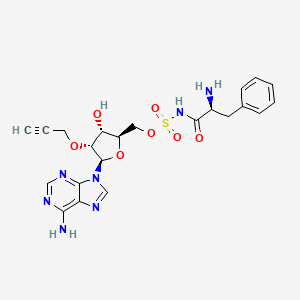
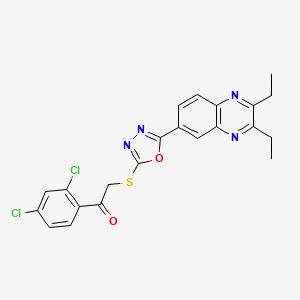
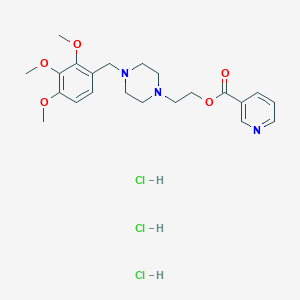

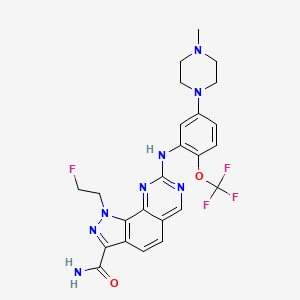

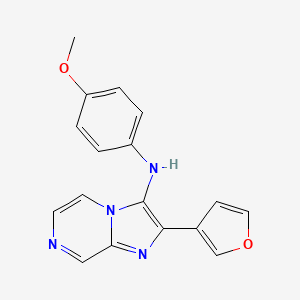
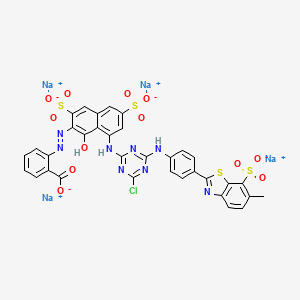
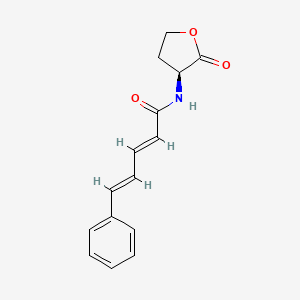
![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
methyl phosphate](/img/structure/B12382438.png)
